molecular formula C19H19F3N2O2S B6505743 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine CAS No. 1421456-83-8

2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine

Cat. No.: B6505743
CAS No.: 1421456-83-8
M. Wt: 396.4 g/mol
InChI Key: BMWIATTVFPWOAW-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a piperidin-4-yloxy substituent at the 2-position. The piperidine ring is further modified with a 2-(methylsulfanyl)benzoyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methylsulfanyl moiety may influence electronic properties and binding interactions . Such structural features are common in bioactive molecules targeting kinases, GPCRs, or microbial enzymes .

Properties

IUPAC Name

(2-methylsulfanylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2S/c1-27-16-5-3-2-4-15(16)18(25)24-10-8-14(9-11-24)26-17-7-6-13(12-23-17)19(20,21)22/h2-7,12,14H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWIATTVFPWOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The compound shares a pyridine core with several analogs (Table 1). Key differences lie in substituents on the piperidine ring and pyridine positions:

Compound Molecular Formula Molecular Weight Key Substituents Source
2-({1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine (Target) C₂₀H₁₉F₃N₂O₂S 408.43 g/mol -CF₃ (5-pyridine), 2-(methylsulfanyl)benzoyl-piperidine Derived from
2-{[1-(2-Ethoxybenzoyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine C₂₀H₂₁F₃N₂O₃ 394.39 g/mol -CF₃ (5-pyridine), 2-ethoxybenzoyl-piperidine
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol C₁₉H₁₆ClF₃N₆S 460.88 g/mol -CF₃, -Cl (pyridine), triazole-thiol
2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine C₁₁H₁₃F₃N₂ 230.23 g/mol -CF₃ (5-pyridine), unsubstituted piperidine

Key Observations :

  • The ethoxybenzoyl analog (C₂₀H₂₁F₃N₂O₃) shows reduced molecular weight due to the absence of sulfur but retains similar lipophilicity .
  • The triazole-thiol derivative (C₁₉H₁₆ClF₃N₆S) incorporates a heterocyclic thiol group, which may enhance metal-binding or redox activity .

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity:
  • The triazole-thiol analog has higher polarity due to the thiol group, leading to lower logP (~2.8) and better solubility in polar solvents .
Bioactivity:
  • Kinase Inhibition: Piperidine-pyridine hybrids are known to inhibit kinases like PI3K or EGFR. The target compound’s benzoyl group may enhance binding affinity compared to unsubstituted analogs .
  • Antimicrobial Activity : Methylsulfanyl groups in similar compounds (e.g., thiourea derivatives) show moderate activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .
  • Metabolic Stability: The trifluoromethyl group in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

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